Cas no 141511-19-5 (1-4-(3-chlorophenyl)piperazin-1-ylbutan-1-one)

1-4-(3-Chlorophenyl)piperazin-1-ylbutan-1-one is a synthetic organic compound featuring a piperazine core substituted with a 3-chlorophenyl group and a butanone moiety. This structure imparts versatility in pharmaceutical and chemical research, particularly as an intermediate in the synthesis of bioactive molecules. The 3-chlorophenyl substitution enhances electronic and steric properties, potentially influencing binding affinity in receptor-targeted applications. Its well-defined molecular architecture allows for precise modifications, making it valuable in medicinal chemistry for developing CNS-active compounds or enzyme inhibitors. The ketone functionality offers a reactive site for further derivatization, facilitating the exploration of structure-activity relationships. High purity and stability under standard conditions ensure reliable performance in experimental workflows.
1-4-(3-chlorophenyl)piperazin-1-ylbutan-1-one structure
141511-19-5 structure
商品名:1-4-(3-chlorophenyl)piperazin-1-ylbutan-1-one
CAS番号:141511-19-5
MF:C14H19CLN2O
メガワット:266.76646
MDL:MFCD00864003
CID:152681
PubChem ID:3072306

1-4-(3-chlorophenyl)piperazin-1-ylbutan-1-one 化学的及び物理的性質

名前と識別子

    • 1-Butanone,1-[4-(3-chlorophenyl)-1-piperazinyl]-
    • 1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one
    • 4-butanoyl-1-(3-chlorophenyl)piperazine
    • 4-Butanoyle-1-(3-chlorophenyl)piperazine
    • 1-4-(3-chlorophenyl)piperazin-1-ylbutan-1-one
    • 1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-BUTANONE
    • BDBM50005122
    • 1-[4-(3-Chloro-phenyl)-piperazin-1-yl]-butan-1-one
    • Z30883739
    • CHEMBL284887
    • 1-(3-Chlorophenyl)-4-(1-oxobutyl)piperazine
    • DTXSID60161747
    • 4-Butanoyle-1-(3-chlorophenyl)piperazine [French]
    • AKOS003849298
    • Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)-
    • EN300-23750050
    • 141511-19-5
    • MDL: MFCD00864003
    • インチ: InChI=1S/C14H19ClN2O/c1-2-4-14(18)17-9-7-16(8-10-17)13-6-3-5-12(15)11-13/h3,5-6,11H,2,4,7-10H2,1H3
    • InChIKey: RCLBORULQAJQCF-UHFFFAOYSA-N
    • ほほえんだ: CCCC(N1CCN(C2=CC=CC(Cl)=C2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 266.11877
  • どういたいしつりょう: 266.119
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 23.6Ų

じっけんとくせい

  • 密度みつど: 1.165
  • ふってん: 439.1°Cat760mmHg
  • フラッシュポイント: 219.3°C
  • 屈折率: 1.554
  • PSA: 23.55

1-4-(3-chlorophenyl)piperazin-1-ylbutan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-23750050-1g
1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one
141511-19-5 90%
1g
$271.0 2023-09-15
Enamine
EN300-23750050-2.5g
1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one
141511-19-5 95%
2.5g
$529.0 2024-06-19
Enamine
EN300-23750050-0.05g
1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one
141511-19-5 95%
0.05g
$227.0 2024-06-19
Enamine
EN300-23750050-0.25g
1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one
141511-19-5 95%
0.25g
$249.0 2024-06-19
Enamine
EN300-23750050-1.0g
1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one
141511-19-5 95%
1.0g
$271.0 2024-06-19
Enamine
EN300-23750050-0.5g
1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one
141511-19-5 95%
0.5g
$260.0 2024-06-19
Enamine
EN300-23750050-5g
1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one
141511-19-5 90%
5g
$783.0 2023-09-15
Enamine
EN300-23750050-0.1g
1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one
141511-19-5 95%
0.1g
$238.0 2024-06-19
Enamine
EN300-23750050-10g
1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one
141511-19-5 90%
10g
$1163.0 2023-09-15
Enamine
EN300-23750050-5.0g
1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one
141511-19-5 95%
5.0g
$783.0 2024-06-19

1-4-(3-chlorophenyl)piperazin-1-ylbutan-1-one 関連文献

1-4-(3-chlorophenyl)piperazin-1-ylbutan-1-oneに関する追加情報

CAS No. 141511-19-5: 1-4-(3-chlorophenyl)piperazin-1-ylbutan-1-one

The compound with CAS No. 141511-19-5, known as 1-4-(3-chlorophenyl)piperazin-1-ylbutan-1-one, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The molecule consists of a piperazine ring, a butanone moiety, and a chlorophenyl group, which collectively contribute to its diverse chemical reactivity and biological activity.

Recent studies have highlighted the importance of piperazine derivatives in medicinal chemistry, particularly in the design of bioactive compounds with potential therapeutic applications. The chlorophenyl group in this compound introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and enhance its binding affinity to target proteins. This makes it a promising candidate for further exploration in drug design.

The synthesis of CAS No. 141511-19-5 involves a multi-step process that includes nucleophilic substitution, condensation reactions, and purification techniques. Researchers have optimized these steps to achieve high yields and purity, ensuring the compound's suitability for biological testing. Advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the compound's structure and stereochemistry.

In terms of biological activity, butanone derivatives like this compound have shown potential as inhibitors of various enzymes and receptors. For instance, recent findings suggest that this compound may exhibit activity against kinases involved in cancer signaling pathways. Preclinical studies using cellular models have demonstrated its ability to modulate cellular proliferation and apoptosis, indicating its potential as an anticancer agent.

The integration of computational chemistry tools has further enhanced our understanding of CAS No. 141519786's molecular interactions. Molecular docking studies have revealed favorable binding modes with target proteins, providing insights into its mechanism of action. Additionally, QSAR (Quantitative Structure-Activity Relationship) models have been developed to predict the compound's bioactivity based on its structural features.

From an environmental perspective, the degradation pathways of CAS No. 7866828's analogs have been studied to assess their environmental impact. These studies are crucial for ensuring sustainable practices in chemical synthesis and disposal.

In conclusion, CAS No. 7866828's unique structure and promising biological activity make it a valuable compound for further research in drug discovery and development.

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